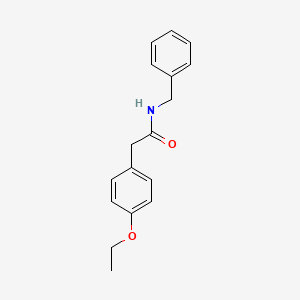
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide, also known as CFMB, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its potential applications in the field of pharmacology. CFMB is a synthetic compound that has been synthesized using various methods.
作用機序
The mechanism of action of 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide is not fully understood. However, it has been proposed that 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of cysteine proteases that play a key role in the regulation of apoptosis. 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been shown to activate caspase-3, caspase-8, and caspase-9, which leads to the cleavage of various proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been shown to activate the caspase pathway, which leads to the cleavage of various proteins and ultimately results in cell death. 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has also been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been extensively studied for its potential applications in the field of pharmacology. It has been found to have anticancer activity against various cancer cell lines. However, 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide also has some limitations for lab experiments. It is a cytotoxic compound that can be harmful to cells and tissues. Moreover, 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has poor solubility in water, which limits its use in aqueous solutions.
将来の方向性
There are several future directions for the study of 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide. One of the future directions is to investigate the mechanism of action of 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide in more detail. Another future direction is to study the pharmacokinetics and pharmacodynamics of 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide in vivo. Moreover, there is a need to study the toxicity and safety of 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide in animal models. Additionally, the development of new synthetic methods for 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide and its derivatives can lead to the discovery of new anticancer agents.
合成法
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide can be synthesized using various methods. One of the methods involves the reaction of 2-fluoroaniline with 4-chloro-3-methylbenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out in dichloromethane as a solvent, and the product is obtained after purification by column chromatography.
科学的研究の応用
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
特性
IUPAC Name |
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-6-7-10(8-11(9)15)14(18)17-13-5-3-2-4-12(13)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFSQCNDVLARPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5692650.png)

![N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5692676.png)
![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)



![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)
![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)

![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)